Metastat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

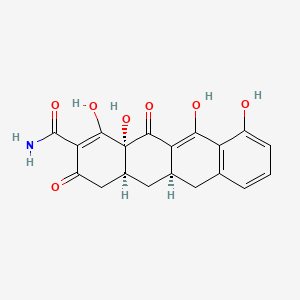

Metastat, also known as Incyclinide or COL-3, is a chemically modified tetracycline (CMT) derivative structurally defined by the removal of the 4-dimethylamino group from the tetracycline backbone . This specific modification eliminates its antibiotic properties while preserving its ability to inhibit matrix metalloproteinases (MMPs) [1]. In biochemical procurement, Metastat serves as an established baseline material for researchers requiring a targeted MMP inhibitor—particularly against MMP-2, MMP-9, and MMP-13—without the confounding variables of antimicrobial activity [2]. Its high lipophilicity and direct zinc-chelating mechanism make it a structurally validated precursor and reference standard for developing anti-metastatic and anti-inflammatory formulations[3].

References

- [2] Griffin, M. O., et al. (2010). Tetracyclines: a pleitropic family of compounds with promising therapeutic properties. Review of the literature. American Journal of Physiology-Cell Physiology, 299(3), C539-C548.

- [3] Song, H., et al. (2014). Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells. PLoS ONE, 9(12), e114457.

- [4] Rocha, S., et al. (2012). Chemically Modified Tetracyclines as Inhibitors of MMP-2 Matrix Metalloproteinase: A Molecular and Structural Study. The Journal of Physical Chemistry B, 116(35), 10607-10614.

Substituting Metastat with conventional tetracyclines like doxycycline or minocycline introduces methodological confounding in both in vitro and in vivo models [1]. Standard tetracyclines possess antimicrobial activity (e.g., doxycycline MIC against S. aureus is ~0.19 µg/mL), which can disrupt the gut microbiome in animal models and interfere with standard antibiotic supplements in cell culture[2]. Furthermore, conventional tetracyclines often bind to structural metal ions rather than the catalytic active site of MMPs, resulting in lower anti-proliferative potency and requiring higher solvent concentrations to achieve equivalent MMP inhibition[3]. Procuring the specifically modified Metastat ensures that observed pharmacological effects are driven by metalloproteinase inhibition, rather than off-target antibacterial toxicity [4].

References

- [1] Griffin, M. O., et al. (2010). Tetracyclines: a pleitropic family of compounds with promising therapeutic properties. Review of the literature. American Journal of Physiology-Cell Physiology, 299(3), C539-C548.

- [2] Song, H., et al. (2014). Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells. PLoS ONE, 9(12), e114457.

- [3] Rocha, S., et al. (2012). Chemically Modified Tetracyclines as Inhibitors of MMP-2 Matrix Metalloproteinase: A Molecular and Structural Study. The Journal of Physical Chemistry B, 116(35), 10607-10614.

- [4] Potacova, Z., et al. (2022). COL-3-Induced Molecular and Ultrastructural Alterations in K562 Cells. Journal of Personalized Medicine, 12(1), 42.

Elimination of Antimicrobial Confounding in Experimental Models

Metastat (COL-3) is engineered via the removal of the 4-dimethylamino group, eliminating its antibacterial efficacy. While the baseline comparator, doxycycline, exhibits a minimum inhibitory concentration (MIC) against typical Gram-positive bacteria (e.g., S. aureus) of approximately 0.19 µg/mL, Metastat demonstrates no functional antimicrobial activity at standard physiological dosing [1]. This structural modification ensures that Metastat can be utilized in complex in vivo tumor models without altering the host microbiome or causing off-target bacterial toxicity .

| Evidence Dimension | Antimicrobial Activity (MIC against S. aureus) |

| Target Compound Data | Functionally inactive (Non-antimicrobial) |

| Comparator Or Baseline | Doxycycline (MIC ~0.19 µg/mL) |

| Quantified Difference | Complete elimination of antibiotic activity |

| Conditions | Standard bacterial inhibition assays |

Procuring Metastat prevents microbiome disruption in animal models and avoids cross-reactivity with cell culture antibiotics during long-term metastasis assays.

Enhanced Anti-Proliferative Potency in Hematological Malignancies

In comparative viability assays, Metastat exhibits higher cytotoxic potency against acute myeloid leukemia (HL-60) cells than standard tetracyclines [1]. After a 24-hour incubation, Metastat achieved an IC50 of 1.3 µg/mL. In contrast, the comparators doxycycline and minocycline required higher concentrations, yielding IC50 values of 9.2 µg/mL and 9.9 µg/mL, respectively [1]. This represents an approximate 7-fold increase in anti-proliferative efficacy, driven by Metastat's rapid induction of mitochondrial membrane depolarization[2].

| Evidence Dimension | Cell Viability Inhibition (IC50) |

| Target Compound Data | 1.3 µg/mL |

| Comparator Or Baseline | Doxycycline (9.2 µg/mL) and Minocycline (9.9 µg/mL) |

| Quantified Difference | ~7-fold increase in cytotoxic potency |

| Conditions | HL-60 cell line, 24-hour incubation, resazurin viability assay |

Allows researchers to achieve robust cytotoxic effects at lower dosing concentrations, minimizing the risk of solvent-induced toxicity in sensitive cell lines.

Direct Catalytic Zinc Chelation in MMP-2 Active Sites

The mechanism of metalloproteinase inhibition differs between Metastat and conventional tetracyclines. Molecular dynamics simulations reveal that Metastat directly embeds within the MMP-2 active site, interacting with the catalytic Zn2+ ion at a close distance of 2.4 Å via its O12 oxygen atom [1]. Conversely, baseline tetracyclines like doxycycline primarily bind near structural Zn2+ and Ca2+ ions rather than the catalytic center [2]. This direct active-site blockade by Metastat yields a competitive inhibition profile with a dissociation constant (Ki) of 74 µM for the MMP-2 complex [1].

| Evidence Dimension | Binding Mechanism and Target |

| Target Compound Data | Direct binding to catalytic Zn2+ (2.4 Å distance) |

| Comparator Or Baseline | Doxycycline (Binds structural Zn2+/Ca2+, avoids catalytic center) |

| Quantified Difference | Shift from structural to catalytic zinc chelation |

| Conditions | Molecular dynamics simulation and kinetic dissociation analysis |

Provides a structurally validated, active-site-targeted reference standard for the procurement of precise MMP-2 inhibitors.

High Selectivity for MMP-13 Over Other Metalloproteinases

Metastat demonstrates a preferential inhibition profile for specific matrix metalloproteinases, distinct from broad-spectrum, non-selective inhibitors. Biochemical assays indicate that Metastat inhibits MMP-13 with an IC50 of 0.3 µg/mL . When evaluated against other MMPs, the IC50 values rise to 34 µg/mL for MMP-1 and 48 µg/mL for MMP-8 . This >110-fold selectivity for MMP-13 over MMP-1 is critical for modeling cartilage degradation, as it allows targeted suppression of MMP-13 without broadly knocking out all collagenase activity [1].

| Evidence Dimension | Enzyme Inhibition Selectivity (IC50) |

| Target Compound Data | MMP-13 IC50 = 0.3 µg/mL |

| Comparator Or Baseline | MMP-1 IC50 = 34 µg/mL |

| Quantified Difference | >110-fold greater selectivity for MMP-13 |

| Conditions | In vitro isolated enzyme inhibition assays |

Enables highly selective pharmacological targeting in musculoskeletal and osteoarthritis research, avoiding the off-target effects of pan-MMP inhibitors.

Microbiome-Sparing In Vivo Oncology Models

Because Metastat lacks the 4-dimethylamino group responsible for antimicrobial activity, it is a suitable MMP inhibitor for long-term murine models of tumor metastasis and angiogenesis[1]. Procuring Metastat ensures that the host gut microbiome remains intact, preventing confounding systemic inflammatory responses that occur when using conventional antibiotics like doxycycline [1].

Targeted MMP-13 Inhibition in Osteoarthritis Research

Metastat's >110-fold selectivity for MMP-13 over MMP-1 makes it a precise biochemical tool for studying cartilage degradation and joint pathology . Formulation scientists procure Metastat to specifically block IL-1-induced glycosaminoglycan release in articular cartilage explants without disrupting baseline MMP-1-mediated tissue remodeling[2].

Induction of Apoptosis in Hematological Malignancy Assays

With an IC50 of 1.3 µg/mL in acute myeloid leukemia (HL-60) cells, Metastat is effective for in vitro screening of pro-apoptotic pathways [3]. Its increased potency compared to minocycline allows laboratories to use lower overall drug concentrations, thereby reducing the required volume of DMSO vehicle and minimizing background solvent toxicity in sensitive cell culture workflows [3].

References

- [1] Griffin, M. O., et al. (2010). Tetracyclines: a pleitropic family of compounds with promising therapeutic properties. Review of the literature. American Journal of Physiology-Cell Physiology, 299(3), C539-C548.

- [3] Hidalgo, M., & Eckhardt, S. G. (2001). Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy. Journal of the National Cancer Institute, 93(3), 178-193.

- [4] Song, H., et al. (2014). Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells. PLoS ONE, 9(12), e114457.